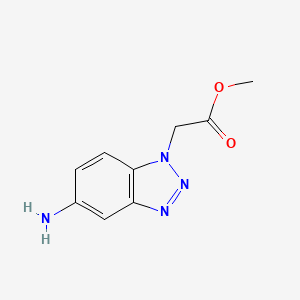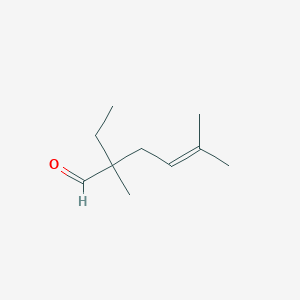
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring and an ethanamine group attached to the 2-position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of Ethanamine Group: The final step involves the introduction of the ethanamine group at the 2-position of the benzothiazole ring. This can be achieved through nucleophilic substitution reactions using ethylamine or other suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine: Lacks the methyl groups at positions 5 and 7.
2-(5,7-Dimethyl-1,3-benzothiazol-2-YL)ethan-1-amine: Does not have the tetrahydro structure.
2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-YL)ethan-1-amine: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
Uniqueness
The presence of both the tetrahydro structure and the methyl groups at positions 5 and 7 makes 2-(5,7-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine unique
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(5,7-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c1-7-5-8(2)11-9(6-7)13-10(14-11)3-4-12/h7-8H,3-6,12H2,1-2H3 |
InChI Key |
VICCQSCFIXJJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)N=C(S2)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)






![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)



